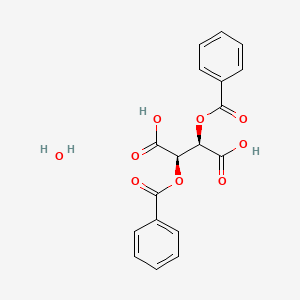

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Description

Properties

IUPAC Name |

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDIHODZARUBLA-DTPOWOMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62708-56-9, 2743-38-6 | |

| Record name | O,O′-Dibenzoyl-(2R,3R)-tartaric acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62708-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzoyl-L-tartaric acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-bis(benzoyloxy)-, hydrate (1:1), (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate is a complex organic compound derived from succinic acid, featuring two benzoyloxy groups at the 2 and 3 positions. This compound has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its potential biological activities.

- Molecular Formula : CHO

- Molecular Weight : 404.4 g/mol

- CAS Number : 71607-32-4

The structural modification of succinic acid with benzoyloxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzoyloxy groups can modulate enzyme activity by serving as substrates or inhibitors. Additionally, the succinic acid backbone may participate in metabolic pathways that are crucial for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

- Anticancer Activity : Investigations have shown that it can induce apoptosis in cancer cell lines, indicating a possible role as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study 1 : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Study 2 : In vitro assays showed that this compound inhibited the production of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

- Study 3 : A pharmacokinetic study indicated that the compound has favorable absorption properties when administered orally, with a bioavailability of approximately 50% in animal models .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

Chiral Auxiliary in Drug Synthesis

One of the primary applications of (2R,3R)-2,3-bis(benzoyloxy)succinic acid hydrate is as a chiral auxiliary in the synthesis of pharmaceuticals. It facilitates the resolution of racemic mixtures into enantiomerically pure compounds. For instance, it has been employed in the synthesis of the drug ramelteon, a melatonin receptor agonist used for treating insomnia. The compound aids in achieving high enantiomeric purity, which is crucial for the efficacy and safety of chiral drugs .

Case Study: Synthesis of Ramelteon

In a documented synthesis process, (2R,3R)-2,3-bis(benzoyloxy)succinic acid was used to resolve racemic intermediates into their pure enantiomers. This method demonstrated over 90% enantiomeric excess in the final product, showcasing the compound's effectiveness as a chiral resolving agent .

Organic Synthesis

Resolution Agent

The compound serves as an effective resolution agent in organic synthesis. It can be utilized to separate enantiomers through crystallization techniques. Its application extends to various organic reactions where chirality is a crucial factor.

Table: Yield and Conditions in Organic Reactions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Resolution of racemate | 100 | Methanol, reflux for 5 hours |

| Chiral purification | 48.3 | DMF and methanol at 65°C for 2 hours |

| Reaction with acetic acid | 35.6 | Water and acetic acid at 97°C for 3 hours |

This table summarizes key experimental conditions and yields observed during various reactions involving this compound .

Agrochemical Applications

Intermediate in Agrochemical Synthesis

In addition to its pharmaceutical applications, this compound is also used as an intermediate in the agrochemical industry. It plays a role in synthesizing pesticides and herbicides that require chiral compounds for enhanced biological activity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Similar compounds are primarily derivatives of tartaric acid with substituted benzoyl groups or altered stereochemistry. Key examples include:

(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate (CAS 32634-66-5)

- Structure : Differs by the addition of methyl groups at the para positions of the benzoyl rings.

- Molecular Formula : $ C{20}H{20}O_9 $ .

- Stereochemistry : Retains (2R,3R) configuration, enhancing similarity in chiral resolution applications.

(2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate (CAS 71607-31-3)

- Structure : Methyl-substituted benzoyl groups identical to CAS 32634-66-3.

- Stereochemistry : (2S,3S) configuration, making it a diastereomer with opposite enantioselectivity .

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate (CAS 80822-15-7)

- Structure : Lacks methyl substituents but has (2S,3S) stereochemistry.

- Application : Used for resolving D-enantiomers, contrasting with the (2R,3R) parent compound .

Physical and Chemical Properties

Key Observations :

- Methyl Substitution : The addition of methyl groups increases molecular weight and likely reduces solubility in polar solvents, enhancing lipophilicity for specific separation protocols .

- Stereochemistry : Diastereomers (e.g., (2R,3R) vs. (2S,3S)) exhibit mirror-image enantioselectivity, critical for resolving opposite enantiomers .

Application-Specific Performance

- Parent Compound : Preferred for resolving basic pharmaceuticals like amines due to strong diastereomeric salt formation .

- Methyl-Substituted Analogs : Improved selectivity in separating sterically hindered enantiomers, attributed to enhanced hydrophobic interactions .

- Safety Profiles : Methylated derivatives share similar hazards (skin/eye irritation), but toxicity data gaps exist for the parent compound .

Q & A

Basic Question: What are the recommended methods for synthesizing (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate, and how can enantiomeric purity be ensured?

Answer:

The synthesis typically involves esterification of L-tartaric acid with benzoyl chloride under controlled conditions. Key steps include:

- Reaction Setup : Use anhydrous L-tartaric acid and excess benzoyl chloride in a pyridine or DMAP-catalyzed reaction to promote esterification. Temperature should be maintained below 40°C to minimize racemization .

- Purification : Recrystallization from ethanol-water mixtures is critical to isolate the hydrate form. Monitor optical rotation ([α]₂₀ᴅ = +114° to +117° in ethanol) to confirm stereochemical integrity .

- Purity Validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol/acetic acid (90:10:0.1) to verify enantiomeric excess (>99%) .

Advanced Question: How does the crystal structure of this compound inform its application in chiral resolution?

Answer:

The compound’s chiral centers and hydrogen-bonding network enable selective interactions with racemic mixtures. Structural insights include:

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals a monoclinic P2₁ space group with intermolecular hydrogen bonds between the hydrate water and carbonyl groups, stabilizing the lattice .

- Mechanism : The benzoyloxy groups create a steric environment that preferentially binds one enantiomer via π-π stacking and hydrogen bonding. This is leveraged in diastereomeric salt formation for resolving amines or amino acids .

Basic Question: What safety precautions are required when handling this compound in the laboratory?

Answer:

While specific GHS data for this hydrate form is limited, analogous benzoylated tartaric acids suggest:

- Protective Measures : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C to prevent dehydration or hydrolysis. The hydrate form is hygroscopic and may degrade under prolonged humidity .

Advanced Question: How do solvent polarity and temperature affect the stability of the hydrate form during catalytic applications?

Answer:

- Solvent Effects : In polar aprotic solvents (e.g., DMSO), the hydrate may lose water, converting to the anhydrous form, which alters catalytic activity. Stability studies via TGA/DSC show dehydration onset at 80–85°C .

- Kinetic Resolution : In non-polar solvents (e.g., toluene), the hydrate remains intact, enhancing enantioselectivity in asymmetric catalysis. Monitor water content by Karl Fischer titration during reactions .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.0–7.4 ppm (benzoyl aromatic protons) and δ 5.6 ppm (succinic acid methine protons). ¹³C NMR confirms ester carbonyls at ~165 ppm .

- IR : Strong C=O stretches at 1720 cm⁻¹ (ester) and 1700 cm⁻¹ (acid), with O-H stretches at 3400–3200 cm⁻¹ (hydrate) .

Advanced Question: Can computational modeling predict the compound’s behavior in enantioselective separations?

Answer:

Yes. Molecular docking (e.g., AutoDock Vina) and DFT calculations (using Gaussian 16) simulate host-guest interactions. Key findings:

- The (2R,3R) configuration exhibits higher binding affinity for D-enantiomers of chiral amines (ΔG ≈ -8.2 kcal/mol) compared to L-forms (ΔG ≈ -6.5 kcal/mol) .

- Solvent effects (e.g., dielectric constant) modulate electrostatic contributions to enantioselectivity, validated by MD simulations .

Basic Question: How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:

It serves as a chiral auxiliary in asymmetric synthesis:

- Peptide Coupling : Activates carboxylic acids via mixed anhydride formation, enhancing coupling efficiency in peptide synthesis (e.g., for β-lactam antibiotics) .

- Salt Formation : Resolves racemic mixtures of basic drugs (e.g., clopidogrel intermediates) by forming diastereomeric salts with higher crystallinity .

Advanced Question: What strategies mitigate hydrolysis of the benzoyl ester groups during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.